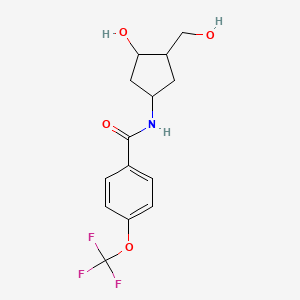

![molecular formula C17H13F3N4O3 B2829285 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 941953-12-4](/img/structure/B2829285.png)

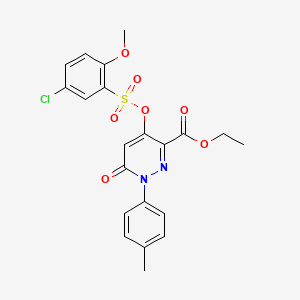

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

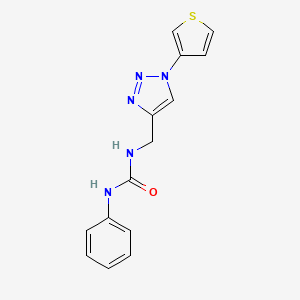

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s hybrid pharmacophore design, combining imidazole and triazole motifs, led to the synthesis of novel imidazole-1,2,3-triazole hybrids. These hybrids were screened for their anticancer activity against four cancer cell lines (Caco-2, HCT-116, HeLa, and MCF-7). Notably, they exhibited significant activity, making them promising candidates for further investigation as potential anticancer drugs .

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

In silico molecular docking studies revealed that one of the prominent cancer target receptors, GSK-3β, interacts favorably with the compound. Specifically, our potent compound (4k) demonstrated good binding interactions with GSK-3β. This alignment with in vitro cytotoxic results underscores its potential as a GSK-3β inhibitor .

Pharmacokinetic and Pharmacodynamic Attributes (ADMET Profile)

Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for drug development. Researchers evaluated the pharmacokinetic and dynamic attributes of these novel derivatives. Understanding their behavior in biological systems informs further optimization and clinical translation .

Metabolic Probes and Isotope Labeling

While not explicitly mentioned in the study, the compound’s structure suggests potential as a metabolic probe. Isotope-labeled analogs could be synthesized for tracing metabolic pathways, especially those involving glucose or mannose derivatives. Such probes aid in understanding cellular processes and disease mechanisms .

Chemical Biology and Target Identification

Researchers can explore the compound’s interactions with specific cellular targets. By labeling it with fluorescent tags or radioisotopes, they can track its localization and binding partners. This approach contributes to chemical biology studies and target identification .

Drug Delivery Systems

Given its unique structure, the compound might serve as a building block for drug delivery systems. Researchers could modify it to enhance solubility, stability, and targeted delivery to specific tissues or cells. Incorporating it into nanocarriers or prodrugs could improve therapeutic outcomes .

Propiedades

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O3/c1-23-13-12(15(26)24(2)16(23)27)11(7-8-21-13)22-14(25)9-3-5-10(6-4-9)17(18,19)20/h3-8H,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBMZYYIWPKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)